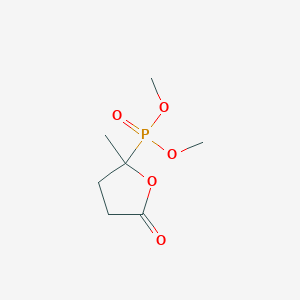
Dimethyl (2-methyl-5-oxooxolan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is an organophosphorus compound with the molecular formula C7H13O5P It is a derivative of phosphonic acid and features a tetrahydrofuran ring substituted with a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-oxotetrahydrofuran with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the phosphite, which then attacks the carbonyl group of the tetrahydrofuran ring to form the desired product .
Industrial Production Methods
Industrial production of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, catalysts such as palladium or copper may be employed to improve reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic attacks on electrophilic centers, while the carbonyl group can undergo nucleophilic addition reactions. These interactions are facilitated by the electronic properties of the phosphonate and carbonyl groups, which influence the reactivity and selectivity of the compound in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound with similar reactivity but lacking the tetrahydrofuran ring.
Dimethyl (diazomethyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction to form alkynes.
Dimethyl 2-oxopropylphosphonate: Another phosphonate derivative with applications in organic synthesis
Uniqueness
Dimethyl (2-methyl-5-oxotetrahydrofuran-2-yl)phosphonate is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to simpler phosphonate compounds. This structural feature allows for more diverse applications and interactions in chemical reactions, making it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
91675-26-2 |
|---|---|
Molekularformel |
C7H13O5P |
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
5-dimethoxyphosphoryl-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H13O5P/c1-7(5-4-6(8)12-7)13(9,10-2)11-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
MGMPSSPJXWEASA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)O1)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


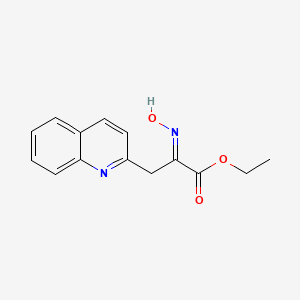
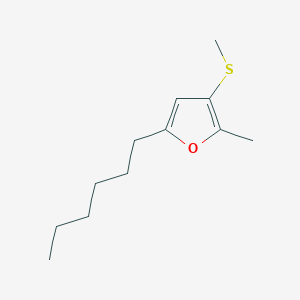
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
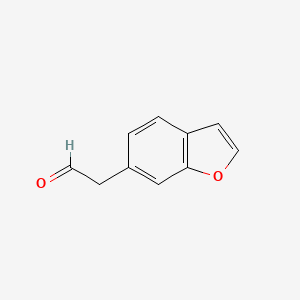
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
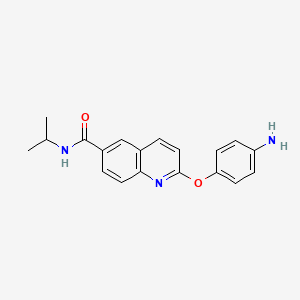
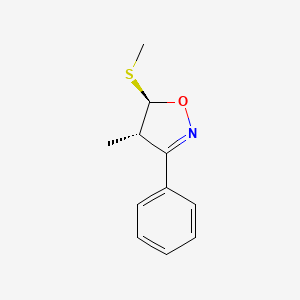
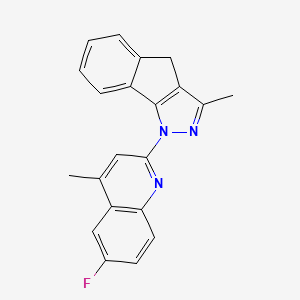

![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

